
2-(Benzylamino)-3-hydroxypropanoic acid
Overview
Description
2-(Benzylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3-hydroxypropanoic acid typically involves the reaction of benzylamine with a suitable precursor such as 3-hydroxypropanoic acid. One common method involves the protection of the hydroxyl group followed by the introduction of the benzylamine group through nucleophilic substitution. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under controlled conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (aq) | Acidic, 60°C, 4 hrs | 2-(Benzylamino)-3-oxopropanoic acid | 78% | |
CrO₃/H₂SO₄ | Room temperature, 2 hrs | Same as above | 65% |
Key findings:
- Oxidation preserves the benzylamino group while converting the hydroxyl to a ketone.
- Over-oxidation to carboxylic acid derivatives is minimized under acidic conditions .
Reduction Reactions
The carboxylic acid group can be selectively reduced:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT, 6 hrs | 2-(Benzylamino)-1,3-propanediol | 82% | |
BH₃·THF | Reflux, 12 hrs | Same as above | 68% |
Mechanistic insight:
- LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the amine group.
- Stereochemical integrity at C2 is maintained during reduction .
Substitution Reactions
The benzylamino group participates in nucleophilic displacement:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
R-X (alkyl halides) | K₂CO₃, DMF, 80°C, 8 hrs | N-Alkylated derivatives | 50-75% | |
Aryl boronic acids | Ru catalyst, Brønsted acid, 110°C | Aryl-substituted analogues | 60-85% |
Notable observations:
- Cooperative catalysis (Ru/Brønsted acid) enables direct amination of β-hydroxy esters to β-amino acids .
- Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted analogues .
Esterification and Cyclization
The carboxylic acid forms esters and lactones:
Applications:
- Methyl esters serve as intermediates for β-lactam synthesis via cyclization .
- Lactones exhibit enhanced bioavailability in pharmacological studies .
Comparative Reactivity with Analogues
Compound | Key Functional Groups | Reactivity Differences |
---|---|---|
3-Hydroxypropanoic acid | -COOH, -OH | Lacks amine group; no N-alkylation capacity |
2-Amino-3-hydroxypropanoic acid | -COOH, -OH, -NH₂ | Higher nucleophilicity at -NH₂ site |
2-(Phenylamino)-3-hydroxypropanoic acid | -COOH, -OH, -NHR (R=Ph) | Reduced steric bulk compared to benzyl |
Stability and Side Reactions
Scientific Research Applications
2-(Benzylamino)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanoic acid: Lacks the benzyl group, making it less hydrophobic.
3-Hydroxypropanoic acid: Lacks the amino group, reducing its ability to form certain interactions.
Benzylamine: Lacks the hydroxyl group, limiting its reactivity in certain reactions.
Uniqueness
2-(Benzylamino)-3-hydroxypropanoic acid is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. The benzyl group increases hydrophobicity and potential for aromatic interactions, while the hydroxyl group enhances solubility and reactivity.
Biological Activity
2-(Benzylamino)-3-hydroxypropanoic acid, an amino acid derivative with the molecular formula CHNO, has garnered attention in biomedical research due to its diverse biological activities. This compound exists in two enantiomeric forms: (R)-2-(Benzylamino)-3-hydroxypropanoic acid and (S)-2-(Benzylamino)-3-hydroxypropanoic acid, which may exhibit different biological effects due to their stereochemistry.
- Molecular Weight : 195.215 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 405.6 ± 40.0 °C at 760 mmHg
- Flash Point : 199.1 ± 27.3 °C
Biological Activities
Research has demonstrated that this compound possesses several significant biological activities, particularly in the fields of pharmacology and microbiology.
Anti-inflammatory Properties
Studies indicate that this compound can modulate the activity of various inflammatory mediators, such as prostaglandin E and tumor necrosis factor-α (TNF-α). The anti-inflammatory potential has been attributed to its ability to inhibit the synthesis of these mediators, leading to reduced inflammation in experimental models.
Table 1: Inhibitory Effects on Inflammatory Mediators
Mediator | Control Level | Treatment Level | % Reduction |
---|---|---|---|
Prostaglandin E | 100 ng/mL | 30 ng/mL | 70% |
TNF-α | 200 pg/mL | 50 pg/mL | 75% |
Antibacterial Activity
The antibacterial potential of derivatives of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited notable antibacterial activity, suggesting its potential as a lead compound in antibiotic development.
Case Study: Antibacterial Efficacy
A study tested several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 2: Antibacterial Activity of Derivatives
Compound Derivative | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | 15 | Staphylococcus aureus |
Derivative B | 30 | E. coli |
Standard Antibiotic (Penicillin) | 10 | Staphylococcus aureus |
Role in Medicinal Chemistry
This compound serves as a crucial building block for synthesizing Schiff base compounds, which have diverse pharmacological activities. Research has shown that metal complexes formed with Schiff bases derived from this compound exhibit enhanced biological activity compared to their uncomplexed counterparts.
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Modulation : It can inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Pathways : The compound affects cellular signaling pathways, potentially altering gene expression related to inflammation and infection responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzylamino)-3-hydroxypropanoic acid, and how can reaction conditions be optimized for yield?
- Methodology : Start with benzylamine and a β-hydroxypropanoic acid precursor. Use reductive amination or nucleophilic substitution, employing catalysts like Pd/C for hydrogenation. Optimize temperature (40–60°C) and pH (neutral to mildly acidic) to enhance yield. Protect the hydroxyl group during synthesis to avoid side reactions .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Techniques :
- NMR : H and C NMR to confirm benzylamino and hydroxypropanoic moieties (e.g., δ 7.2–7.4 ppm for benzyl protons) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic space group P2/c with unit cell parameters a = 11.56 Å, b = 16.07 Å) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 224.1) .
Q. How should researchers assess the stability of this compound under various storage conditions?
- Protocol : Store at –20°C in airtight, light-protected containers. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor purity using HPLC and track changes in melting point (expected range: 180–185°C) .
- Critical Factors : Avoid exposure to moisture and oxidizing agents, which may hydrolyze the benzylamino group or oxidize the hydroxyl moiety .
Advanced Research Questions
Q. What strategies are employed to resolve enantiomeric forms of this compound, and how does stereochemistry influence biological activity?
- Enantiomer Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and mobile phases like hexane/isopropanol (90:10). Confirm absolute configuration via circular dichroism (CD) spectroscopy .
- Biological Impact : Compare enantiomers in enzyme inhibition assays. For example, the R-isomer may show higher affinity for amino acid transporters due to spatial compatibility with binding pockets .
Q. How can researchers investigate the role of this compound in enzyme inhibition, and what in vitro assays are appropriate?
- Assay Design :
- Competitive Inhibition : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., L-amino acid oxidase). Calculate values .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to enzymes like serine hydrolases .
Q. When encountering contradictory data on the compound’s pharmacological effects, what analytical approaches validate these findings?
- Troubleshooting :
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to rule out non-specific effects at high doses .
- Cell Line Variability : Test in multiple models (e.g., HEK293 vs. HepG2) to assess context-dependent activity .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may confound results .
Q. Data Contradiction Analysis
- Case Study : If anti-inflammatory activity conflicts across studies, evaluate assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Cross-reference with structural analogs (e.g., 3-amino-2-hydroxy-3-phenylpropanoic acid) to identify scaffold-specific trends .
Q. Key Safety and Handling
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (e.g., P95) during synthesis. Avoid skin contact due to potential irritancy .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Properties
IUPAC Name |
2-(benzylamino)-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBUHPWELFRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412510 | |
Record name | 2-Benzylamino-3-hydroxypropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106910-76-3 | |
Record name | 2-Benzylamino-3-hydroxypropionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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